3-Fluoro-5-methyl-N-neopentylaniline

Catalog No.
S15941584
CAS No.
M.F
C12H18FN
M. Wt
195.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-5-methyl-N-neopentylaniline

Product Name

3-Fluoro-5-methyl-N-neopentylaniline

IUPAC Name

N-(2,2-dimethylpropyl)-3-fluoro-5-methylaniline

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

InChI

InChI=1S/C12H18FN/c1-9-5-10(13)7-11(6-9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

PPIHFFZXUPQALM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NCC(C)(C)C

3-Fluoro-5-methyl-N-neopentylaniline is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a neopentyl substituent attached to an aniline structure. Its molecular formula is C_{13}H_{18}F N, and it features a fluoro-substituted aromatic ring, which is significant for its chemical properties and potential applications in various fields such as pharmaceuticals and materials science. The presence of the fluorine atom often enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Include:

  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles under suitable conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of other substituents at positions ortho or para to the existing substituents.
  • Reduction Reactions: The compound may undergo reduction to yield amines or other derivatives depending on the reaction conditions.

Research indicates that compounds similar to 3-Fluoro-5-methyl-N-neopentylaniline exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in antibiotic development.
  • Anti-inflammatory Effects: Compounds with similar structures have been studied for their ability to modulate inflammatory pathways.
  • Neuroprotective Activity: Certain analogs may influence neuroprotective mechanisms, making them candidates for further investigation in neurodegenerative disease treatments.

The synthesis of 3-Fluoro-5-methyl-N-neopentylaniline can be achieved through several methods:

  • Direct Fluorination: Utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluorine atom onto the aromatic ring.
  • N-Alkylation: The neopentyl group can be introduced through alkylation reactions involving neopentyl bromide and an appropriate base.
  • Amination Reactions: Starting from 3-fluoro-5-methyl aniline, further modifications can be made to achieve the desired N-substituent.

3-Fluoro-5-methyl-N-neopentylaniline has potential applications in various fields:

  • Pharmaceutical Industry: It may serve as a lead compound for developing new drugs due to its biological activity.
  • Material Science: Its unique properties could be harnessed in creating advanced materials or coatings.
  • Chemical Research: As a versatile intermediate, it can be used in synthesizing more complex organic molecules.

Studies on the interactions of 3-Fluoro-5-methyl-N-neopentylaniline with biological targets are crucial for understanding its pharmacological profile. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vitro Testing: Conducting cell-based assays to determine cytotoxicity and efficacy against various cell lines.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

Several compounds share structural similarities with 3-Fluoro-5-methyl-N-neopentylaniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-FluoroanilineFluorine on the aromatic ringSimpler structure, lacks bulky substituents
5-Methyl-N-pentylanilineMethyl and pentyl groupsLacks fluorine; different biological activity
3-Chloro-5-methyl-N-neopentylanilineChlorine instead of fluorineDifferent halogen affects reactivity
4-Fluoro-N-isobutylanilineFluorine at para positionDifferent position of fluorine affects properties

The uniqueness of 3-Fluoro-5-methyl-N-neopentylaniline lies in its combination of a bulky neopentyl group and a fluorine atom, which may confer specific advantages in terms of solubility and biological activity compared to other similar compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.142327740 g/mol

Monoisotopic Mass

195.142327740 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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